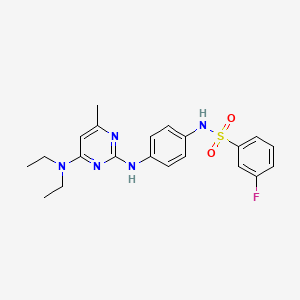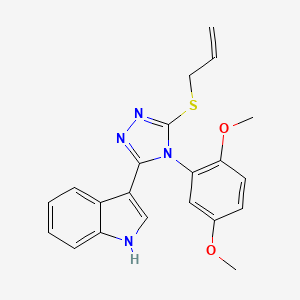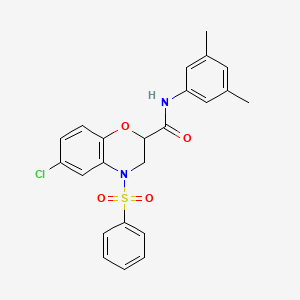
N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[4-(DIETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-3-FLUOROBENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a diethylamino group, a methylpyrimidinyl group, and a fluorobenzene sulfonamide group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(DIETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-3-FLUOROBENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the nucleophilic substitution reaction, where a diethylamino group is introduced to a pyrimidine ring, followed by the attachment of a fluorobenzene sulfonamide group. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as cesium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-{[4-(DIETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-3-FLUOROBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions often involve controlled temperatures and pressures to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
N-(4-{[4-(DIETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-3-FLUOROBENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as antimalarial activity.
Mécanisme D'action
The mechanism of action of N-(4-{[4-(DIETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-3-FLUOROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Molecular docking studies have shown that this compound can bind to active sites of target proteins, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- 4-(4-Diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine
- N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide
Uniqueness
What sets N-(4-{[4-(DIETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-3-FLUOROBENZENE-1-SULFONAMIDE apart is its unique combination of functional groups, which confer specific chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring high specificity and stability.
Propriétés
Formule moléculaire |
C21H24FN5O2S |
|---|---|
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C21H24FN5O2S/c1-4-27(5-2)20-13-15(3)23-21(25-20)24-17-9-11-18(12-10-17)26-30(28,29)19-8-6-7-16(22)14-19/h6-14,26H,4-5H2,1-3H3,(H,23,24,25) |
Clé InChI |
IQGLBFHIKUNJST-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-allyl-N-(1-phenylethyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11233897.png)
![N-(2-methyl-4-{[(1-phenylcyclopentyl)carbonyl]amino}phenyl)-2-furamide](/img/structure/B11233898.png)
![N-{2-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl}acetamide](/img/structure/B11233906.png)
![6-[4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11233909.png)
![methyl 1-({[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylate](/img/structure/B11233913.png)
![2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B11233927.png)

![N-(4-fluorophenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11233946.png)
![6-chloro-N-(2-ethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11233959.png)
![N-[2-(4-chlorophenoxy)ethyl]-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B11233970.png)
![4-methyl-N-{2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]butan-2-yl}aniline](/img/structure/B11233971.png)

![Ethyl 3-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11233993.png)
![2-(4-Methoxyphenethyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11234000.png)
